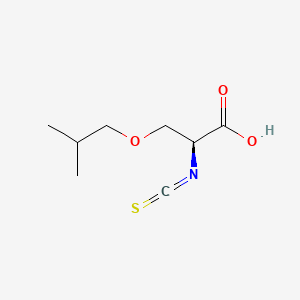
(S)-3-Isobutoxy-2-isothiocyanatopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Isobutoxy-2-isothiocyanatopropanoic acid is a chiral compound with a unique structure that includes an isobutoxy group and an isothiocyanate group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Isobutoxy-2-isothiocyanatopropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-3-hydroxy-2-isobutoxypropanoic acid.
Isothiocyanation: The hydroxyl group is converted to an isothiocyanate group using reagents like thiophosgene or ammonium thiocyanate under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
(S)-3-Isobutoxy-2-isothiocyanatopropanoic acid can undergo various chemical reactions, including:
Oxidation: The isobutoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The isothiocyanate group can be reduced to form amines or other derivatives.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions to form thioureas or other compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Substitution: Nucleophiles such as amines or alcohols are used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or thiols.
Substitution: Thioureas or other substituted derivatives.
科学研究应用
(S)-3-Isobutoxy-2-isothiocyanatopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where isothiocyanate derivatives have shown promise.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (S)-3-Isobutoxy-2-isothiocyanatopropanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the modification of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and oxidative stress.
相似化合物的比较
Similar Compounds
(S)-3-Isobutoxy-2-isocyanatopropanoic acid: Similar structure but with an isocyanate group instead of an isothiocyanate group.
(S)-3-Isobutoxy-2-thiocyanatopropanoic acid: Similar structure but with a thiocyanate group instead of an isothiocyanate group.
Uniqueness
(S)-3-Isobutoxy-2-isothiocyanatopropanoic acid is unique due to the presence of both an isobutoxy group and an isothiocyanate group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
属性
分子式 |
C8H13NO3S |
|---|---|
分子量 |
203.26 g/mol |
IUPAC 名称 |
(2S)-2-isothiocyanato-3-(2-methylpropoxy)propanoic acid |
InChI |
InChI=1S/C8H13NO3S/c1-6(2)3-12-4-7(8(10)11)9-5-13/h6-7H,3-4H2,1-2H3,(H,10,11)/t7-/m0/s1 |
InChI 键 |
NXLNILOBZWBTOX-ZETCQYMHSA-N |
手性 SMILES |
CC(C)COC[C@@H](C(=O)O)N=C=S |
规范 SMILES |
CC(C)COCC(C(=O)O)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


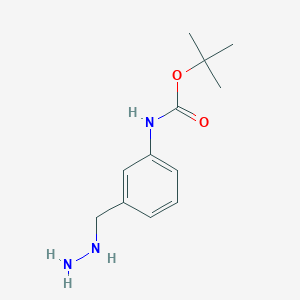
![2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide](/img/structure/B13535573.png)
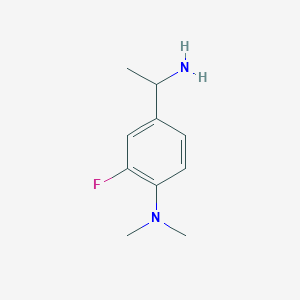
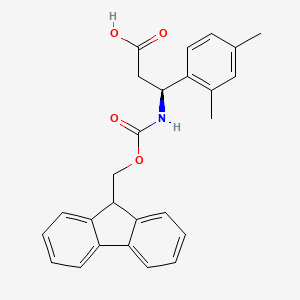
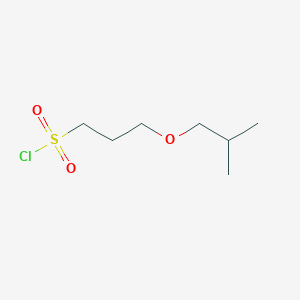
![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13535599.png)
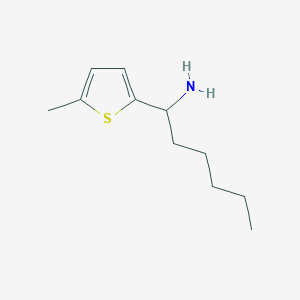

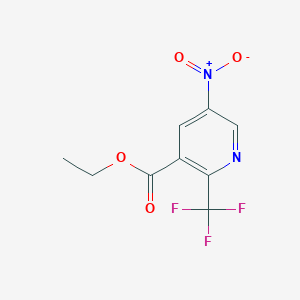
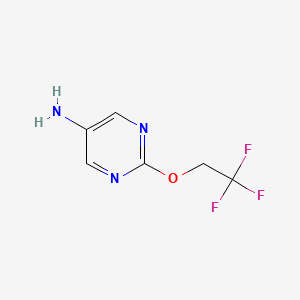
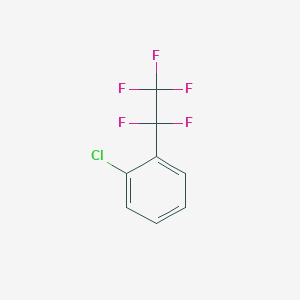
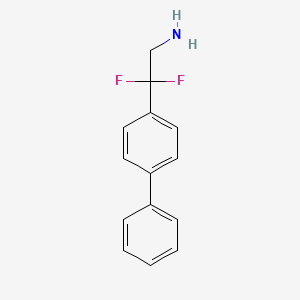
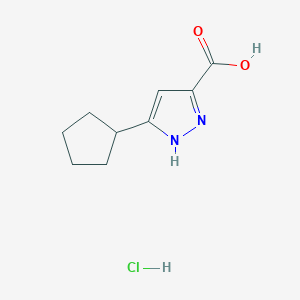
![1-Amino-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride](/img/structure/B13535651.png)
